1-Cyclopropylcycloheptan-1-amine
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Overview
Description
1-Cyclopropylcycloheptan-1-amine is an organic compound with the molecular formula C10H19N It is a cycloheptane derivative where a cyclopropyl group is attached to the first carbon of the cycloheptane ring, and an amine group is also attached to the same carbon
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Amines typically interact with their targets through their lone pair of electrons on the nitrogen atom, which can form a coordinate bond with a suitable acceptor molecule .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including the modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
The pharmacokinetics of amines can be influenced by factors such as the structure of the amine, the presence of functional groups, and the physicochemical properties of the compound .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with cyclopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted products.
Scientific Research Applications
1-Cyclopropylcycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cycloheptanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the cycloheptane ring.
Cycloheptylamine: Similar to cycloheptanamine but with different substituents.
Uniqueness: 1-Cyclopropylcycloheptan-1-amine is unique due to the presence of both the cyclopropyl group and the cycloheptane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclopropylcycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-10(9-5-6-9)7-3-1-2-4-8-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKNMZHDLJIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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